molecular formula C14H15ClO3 B1299827 trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid CAS No. 52240-19-4

trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1299827
CAS No.: 52240-19-4
M. Wt: 266.72 g/mol
InChI Key: LFHRQJKEWRETIE-VXGBXAGGSA-N
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Description

(a) Cis-Isomer Comparison

  • cis-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid (): Both substituents occupy adjacent equatorial positions, resulting in increased steric strain (7.6 kJ/mol) due to 1,2-diaxial interactions.
  • Melting Point : Trans isomer (252–254°C) vs. cis isomer (163–169°C).

(b) Positional Variants

  • trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid (): The benzoyl group at C4 reduces ring strain but introduces torsional effects due to longer bond distances.
  • trans-2-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid (): Bromine’s larger atomic radius increases van der Waals strain (4.2 kJ/mol) compared to chlorine.

Table 3: Structural and Energetic Comparisons

Compound Torsional Strain (kJ/mol) Chair Conformation Stability
trans-2-(4-Cl-benzoyl)cyclohexane-1-COOH 11.4 Most stable
cis-2-(4-Cl-benzoyl)cyclohexane-1-COOH 15.2 Less stable
trans-4-(3-Cl-benzoyl)cyclohexane-1-COOH 9.8 Moderately stable

X-ray Crystallography Data and Conformational Stability Studies

X-ray diffraction studies reveal the following structural parameters for the trans isomer:

(a) Crystallographic Data

  • Space Group : P2₁/n (monoclinic)
  • Unit Cell Dimensions :
    • a = 11.7448 Å, b = 8.0506 Å, c = 13.4238 Å
    • α = 90°, β = 103.357°, γ = 90°
  • Hydrogen Bonding : O-H···O interactions (2.54 Å) stabilize the carboxylate moiety.

(b) Conformational Analysis

  • Ring Puckering : The cyclohexane ring exhibits a slight boat conformation distortion (θ = 12.7°), attributed to crystal packing forces.
  • Bond Lengths :
    • C1-C2: 1.548 Å
    • C2-C=O (benzoyl): 1.214 Å

Figure 3 : X-ray-derived molecular structure showing trans-disposed substituents and intermolecular hydrogen bonds.

Table 4: Key Crystallographic Parameters

Parameter Value
R-factor 0.038
Resolution 0.84 Å
Torsion Angle (C1-C2-C=O) 178.9°
Dihedral Angle (C6-C1-C2-C=O) 179.2°

Properties

IUPAC Name

(1R,2R)-2-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h5-8,11-12H,1-4H2,(H,17,18)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHRQJKEWRETIE-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301197712
Record name rel-(1R,2R)-2-(4-Chlorobenzoyl)cyclohexanecarboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID301197712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52240-19-4
Record name rel-(1R,2R)-2-(4-Chlorobenzoyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52240-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R)-2-(4-Chlorobenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of 4-chlorobenzoyl chloride with cyclohexane-1-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates
The compound is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. Research indicates that derivatives of cyclohexane carboxylic acids can exhibit various biological activities, including anti-inflammatory and analgesic effects. For instance, trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid has been explored for its potential use in developing hemostatic agents and anti-ulcer medications .

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective properties of this compound, demonstrating its ability to mitigate neuronal damage in vitro. This suggests potential applications in treating neurodegenerative diseases.
  • Calcium Channel Blockers : Research has shown that certain derivatives of cyclohexane carboxylic acids can act as calcium channel blockers, which are crucial in managing hypertension and other cardiovascular conditions. This indicates a pathway for developing new antihypertensive drugs based on this compound .

Organic Synthesis

Reagent for Chemical Reactions
The compound serves as a reagent in various organic synthesis reactions. Its structure allows it to participate in nucleophilic substitutions, reductions, and oxidations, making it valuable in creating more complex organic molecules.

Synthetic Pathways
Several synthetic routes have been developed for producing this compound:

  • Direct Substitution Reactions : Utilizing chlorobenzoyl derivatives to introduce the chlorobenzoyl group onto a cyclohexane backbone.
  • Functional Group Transformations : Converting existing functional groups into carboxylic acids through hydrolysis or oxidation reactions.

Material Science Applications

While primarily focused on medicinal applications, there is potential for this compound to be used in material science:

  • Polymer Chemistry : The compound can be used as a building block for synthesizing polymers with specific properties tailored for biomedical applications or coatings.
  • Cosmetic Formulations : Its stability and chemical properties make it a candidate for use in cosmetic formulations, potentially acting as an emulsifier or stabilizer .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
Cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acidSimilar cyclohexane structure but cisDifferent stereochemistry may lead to varied biological activity
Trans-4-(2-Chlorobenzoyl)cyclohexane-1-carboxylic acidVariation in chlorobenzoyl positionPositioning of substituents may affect reactivity
Trans-4-(3-Methylbenzoyl)cyclohexane-1-carboxylic acidMethyl substitution instead of chlorinePotentially different pharmacological properties

This table highlights the unique aspects of this compound compared to its related compounds, emphasizing how variations in substituents can influence chemical behavior and biological interactions.

Mechanism of Action

The mechanism of action of trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The chlorobenzoyl group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, stabilizing the interaction and enhancing the compound’s efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Properties

The table below compares trans-2-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid with analogues differing in benzoyl substituents, positions, or functional groups:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Cl (para) C₁₄H₁₅ClO₃ 266.72 High stereochemical specificity; protease inhibition
trans-2-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid Br (para) C₁₄H₁₅BrO₃ 311.16 Larger halogen; potential enhanced polarizability
trans-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid OMe (para) C₁₅H₁₈O₄ 262.30 Electron-donating group; discontinued (synthesis challenges)
trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid SMe (para) C₁₅H₁₈O₃S 278.36 Sulfur enhances solubility; metal complexation potential
trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid CH₃ (ortho/meta) C₁₆H₂₀O₃ 260.33 Steric hindrance; altered binding kinetics
trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid Cl (meta) C₁₄H₁₅ClO₃ 266.72 Meta-substitution reduces target affinity

Key Comparative Findings

Substituent Electronic Effects
  • Chloro vs.
  • Chloro vs. Methoxy (para) : The methoxy group’s electron-donating nature reduces electrophilicity compared to chloro, possibly explaining its discontinued status and lower bioactivity .
Stereochemical and Steric Influences
  • Substituent Position : The meta-chloro isomer (trans-4-(3-chlorobenzoyl)) exhibits reduced activity compared to the para-substituted parent compound, highlighting the importance of substituent alignment with protease active sites .
  • Alkyl Substituents : The 2,3-dimethylbenzoyl derivative introduces steric hindrance, likely disrupting interactions with enzyme subsites (e.g., S2/S3) critical for potency .
Functional Group Diversity
  • Thiomethyl Group : The sulfur atom in the thiomethyl analogue enhances solubility and may facilitate metal coordination, expanding applications beyond protease inhibition to materials science .

Biological Activity

Trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid (CAS No. 52240-19-4) is a compound of interest in medicinal chemistry and biological research due to its unique structural features, which include a chlorobenzoyl group and a carboxylic acid functional group. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

This compound has the molecular formula C14H15ClO3C_{14}H_{15}ClO_3 and a molecular weight of 270.72 g/mol. Its structure is characterized by a cyclohexane ring substituted with a 4-chlorobenzoyl group and a carboxylic acid, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, potentially affecting metabolic pathways. The chlorobenzoyl group may enhance binding affinity to enzyme active sites due to its electron-withdrawing properties.
  • Protein-Ligand Interactions : It can act as a probe in biochemical studies, facilitating the understanding of protein-ligand interactions crucial for drug design.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibacterial agent.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes.
  • Cytotoxicity : In vitro studies using cancer cell lines have demonstrated that this compound can induce cytotoxic effects, suggesting its potential as an anticancer agent.

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones, suggesting effective antimicrobial activity.

PathogenInhibition Zone (mm)
E. coli15
S. aureus18

Study 2: Anti-inflammatory Properties

In an experimental model of inflammation, this compound was administered to assess its effect on COX enzyme activity. The results showed a marked reduction in COX activity compared to the control group.

Treatment GroupCOX Activity (µg/mL)
Control100
Compound Treatment60

Study 3: Cytotoxicity in Cancer Cell Lines

The cytotoxic effects were tested on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited dose-dependent cytotoxicity with IC50 values indicating significant potential for further development.

Cell LineIC50 (µM)
HeLa25
MCF-730

Q & A

Basic: What are the standard synthetic routes for preparing trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid?

Methodological Answer:
The compound is typically synthesized via coupling reactions between (±)-trans-2-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid and vinylsulfone amines, yielding diastereomeric mixtures. Key steps include:

  • Acylation: Introducing the 4-chlorobenzoyl group to the cyclohexane backbone under anhydrous conditions.
  • Stereochemical Control: Using chiral auxiliaries or catalysts to favor the trans-configuration.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .

Advanced: How can stereochemical outcomes be optimized during synthesis to enhance bioactivity?

Methodological Answer:
Stereochemical optimization requires:

  • Chiral Resolution: Employing chiral HPLC (e.g., Chiralpak® columns with ethanol/n-hexane mobile phases) to separate diastereomers. Evidence shows a 100-fold potency difference between isomers, emphasizing the need for precise separation .
  • Computational Modeling: Using docking simulations (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., cysteine proteases). This guides selective synthesis of the bioactive isomer .

Basic: What analytical techniques validate the purity and structure of this compound?

Methodological Answer:

  • GC/MS: Confirms purity (>95% by GC) and molecular weight (e.g., m/z 280.7 for C₁₄H₁₅ClO₃) .
  • NMR: ¹H/¹³C NMR (CDCl₃) identifies key signals: cyclohexane protons (δ 1.2–2.4 ppm), aromatic protons (δ 7.2–7.8 ppm), and carboxylic acid (δ 12.1 ppm) .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water) assess diastereomeric ratios .

Advanced: How can conflicting bioactivity data between diastereomers be resolved?

Methodological Answer:

  • Dose-Response Assays: Compare IC₅₀ values for protease inhibition (e.g., falcipain-2) across isomers. For example, one isomer may show IC₅₀ = 0.1 µM vs. 10 µM for the other .
  • Crystallography: Resolve X-ray structures of isomer-enzyme complexes to identify binding differences in S2/S3 subsites .
  • Kinetic Studies: Analyze kcat/KM ratios to quantify catalytic efficiency disparities .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of fine powders.
  • Storage: Dry, airtight containers at 2–8°C to prevent hydrolysis of the carboxylic acid group .

Advanced: How do structural modifications (e.g., substituent variations) impact enzyme inhibition?

Methodological Answer:

  • SAR Studies: Replace the 4-chlorobenzoyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) groups. Assess changes in Ki values.
  • Protease Assays: Test analogs against rhodesain or cruzain proteases to evaluate selectivity. For example, 4-fluorobenzoyl analogs may reduce off-target effects .
  • QSAR Models: Develop quantitative structure-activity relationships using descriptors like logP and Hammett constants to predict potency .

Basic: What are its primary research applications in medicinal chemistry?

Methodological Answer:

  • Protease Inhibitors: Acts as a non-peptidic inhibitor scaffold for parasitic cysteine proteases (e.g., Plasmodium falciparum).
  • Lead Optimization: Used in fragment-based drug design to improve pharmacokinetic properties (e.g., metabolic stability) .

Advanced: How can computational methods guide the design of derivatives with enhanced solubility?

Methodological Answer:

  • Solubility Prediction: Use COSMO-RS or ACD/PhysChem Suite to calculate logS. Introduce polar groups (e.g., hydroxyl, amine) at the cyclohexane ring.
  • Molecular Dynamics: Simulate hydration free energy to assess water solubility. Derivatives with carboxylic acid substituents at C3 may improve solubility by 2–3 log units .

Basic: How is the compound characterized in metabolic stability studies?

Methodological Answer:

  • Microsomal Assays: Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS.
  • Metabolite ID: Use HRMS (Q-TOF) to detect phase I/II metabolites (e.g., glucuronidation at the carboxylic acid group) .

Advanced: What strategies mitigate off-target effects in in vivo models?

Methodological Answer:

  • Selectivity Profiling: Screen against panels of >50 proteases (e.g., serine, metallo-) to identify cross-reactivity.
  • Prodrug Design: Mask the carboxylic acid as an ester to enhance bioavailability and reduce non-specific binding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid

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